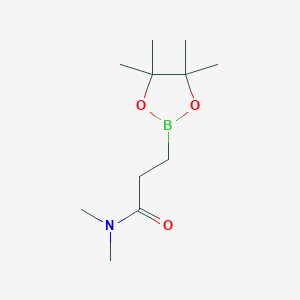
N-cianocarbonimidato de difenilo
Descripción general
Descripción
Diphenyl N-cyanocarbonimidate is an organic compound with the molecular formula NCN=C(OC6H5)2. It is known for its role in the synthesis of various heterocyclic compounds and has applications in multiple scientific fields, including chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
Diphenyl N-cyanocarbonimidate has several scientific research applications:
Chemistry: Used in the synthesis of heterocyclic compounds such as 1,2,4-triazoles and oxadiazoles.
Biology: Employed in the preparation of cyanoguanidine derivatives, which have biological activity.
Medicine: Utilized in the development of dual histamine H₁ and H₂ receptor antagonists.
Industry: Applied in the production of N-substituted 2-amino-4H-3,1-benzoxazines.
Mecanismo De Acción
Target of Action
It’s known that the compound is used in the preparation of various heterocyclic compounds .
Mode of Action
Diphenyl N-cyanocarbonimidate interacts with its targets through a sequential addition of two nucleophiles to a one carbon equivalent . This interaction leads to the formation of N-cyano-O-phenylisourea intermediates .
Biochemical Pathways
The biochemical pathways affected by Diphenyl N-cyanocarbonimidate involve the synthesis of a variety of heterocyclic compounds . The compound’s interaction with its targets leads to the formation of N-substituted 2-amino-4H-3,1-benzoxazines, cyanoguanidine derivatives, and oxadiazoles .
Pharmacokinetics
It’s known that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of Diphenyl N-cyanocarbonimidate’s action result in the formation of various heterocyclic compounds . These compounds have potential applications in various fields, including medicinal chemistry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diphenyl N-cyanocarbonimidate. For instance, the compound is moisture sensitive and should be stored in a cool, dry, and well-ventilated place under a nitrogen blanket . It should also be kept away from strong oxidizing agents, strong acids, strong bases, and water .
Análisis Bioquímico
Biochemical Properties
Diphenyl N-cyanocarbonimidate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of N-substituted 2-amino-4H-3,1-benzoxazines, which are known to interact with enzymes involved in metabolic pathways . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of enzyme activity and function.
Cellular Effects
Diphenyl N-cyanocarbonimidate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of Diphenyl N-cyanocarbonimidate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to react with primary amines to form N-substituted carbamyl chlorides, which can further react to form N-substituted isocyanates or N,N’-disubstituted ureas . These reactions can result in changes in enzyme activity and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenyl N-cyanocarbonimidate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Diphenyl N-cyanocarbonimidate is relatively stable under standard laboratory conditions, with a melting point of 155-158°C . Prolonged exposure to certain conditions may lead to its degradation, affecting its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of Diphenyl N-cyanocarbonimidate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular function . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
Diphenyl N-cyanocarbonimidate is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of heterocyclic compounds, which are known to participate in metabolic reactions . The compound’s interaction with enzymes can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Diphenyl N-cyanocarbonimidate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Diphenyl N-cyanocarbonimidate plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl N-cyanocarbonimidate can be synthesized through the reaction of diphenyl carbonate with cyanamide under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as a base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of diphenyl N-cyanocarbonimidate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl N-cyanocarbonimidate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles to form N-cyano-O-phenylisourea intermediates.
Substitution Reactions: Reacts with primary amines to produce N-substituted carbamyl chlorides, N-substituted isocyanates, or N,N’-disubstituted ureas.
Common Reagents and Conditions
Nucleophiles: Primary amines are commonly used as nucleophiles in reactions with diphenyl N-cyanocarbonimidate.
Catalysts: Bases are often used to catalyze the reactions.
Major Products
N-cyano-O-phenylisourea: Formed through nucleophilic addition.
N-substituted isocyanates: Formed through substitution reactions with primary amines.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl carbonate: Used as a starting material in the synthesis of diphenyl N-cyanocarbonimidate.
Cyanamide: Another starting material used in the synthesis.
N-substituted 2-amino-4H-3,1-benzoxazines: Products derived from reactions involving diphenyl N-cyanocarbonimidate.
Uniqueness
Diphenyl N-cyanocarbonimidate is unique due to its ability to act as a one-carbon equivalent in the synthesis of various heterocyclic compounds. Its reactivity with nucleophiles and the formation of diverse intermediates and products make it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
diphenoxymethylidenecyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-11-16-14(17-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIKWVTWIGHFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350786 | |
| Record name | Diphenyl N-cyanocarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79463-77-7 | |
| Record name | Diphenyl cyanocarbonimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79463-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenoxymethylenecyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079463777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl N-cyanocarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diphenoxymethylenecyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diphenyl N-Cyanocarbonimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1361250.png)
![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)



![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester](/img/structure/B1361254.png)



![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)

